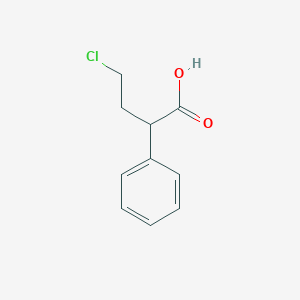

4-Chloro-2-phenylbutyric acid

Description

Properties

Molecular Formula |

C10H11ClO2 |

|---|---|

Molecular Weight |

198.64 g/mol |

IUPAC Name |

4-chloro-2-phenylbutanoic acid |

InChI |

InChI=1S/C10H11ClO2/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) |

InChI Key |

FKLXKFWMYUFDQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2 Phenylbutyric Acid

Classical Synthetic Approaches and Their Refinements

Classical methods for the synthesis of 4-chloro-2-phenylbutyric acid and its analogs often involve well-known organic reactions that have been refined over time for improved efficiency and yield.

Strategies Involving Friedel-Crafts Acylation Precursors

One common approach to constructing the carbon skeleton of phenylbutyric acid derivatives involves the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction typically utilizes a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to acylate an aromatic ring with an acyl halide or anhydride.

A documented method for preparing the closely related 4-phenylbutyric acid involves the reaction of benzene (B151609) with butyrolactone in the presence of aluminum chloride. This reaction proceeds through the opening of the lactone ring and subsequent acylation of the benzene ring. The resulting keto acid can then be reduced to afford the final phenylbutyric acid product. This strategy could be adapted to synthesize 4-chloro-2-phenylbutyric acid by using appropriately substituted starting materials.

Table 1: Key Reagents in Friedel-Crafts Acylation for Phenylbutyric Acid Synthesis

| Reagent | Function |

|---|---|

| Benzene (or substituted derivative) | Aromatic substrate |

| Butyrolactone (or derivative) | Acylating agent precursor |

Grignard Reagent-Mediated Syntheses for Carbon Chain Elongation

Grignard reagents, organomagnesium halides, are powerful nucleophiles widely used for forming carbon-carbon bonds. The synthesis of 2-phenylalkanoic acids can be achieved by the carboxylation of a Grignard reagent derived from a corresponding 1-phenyl-1-haloalkane.

For the synthesis of 4-chloro-2-phenylbutyric acid, a potential route would involve the formation of a Grignard reagent from a suitable precursor, followed by its reaction with carbon dioxide to introduce the carboxylic acid functionality. The challenge in this approach lies in the potential reactivity of the chloro-substituent with the magnesium metal during the Grignard reagent formation.

Condensation Reactions in the Formation of the Butyric Acid Skeleton

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water or an alcohol, are fundamental in organic synthesis. The Claisen condensation, for instance, is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester.

A relevant example is the Ti-Claisen condensation, which utilizes titanium tetrachloride as a promoter. This method has been shown to be effective for the condensation of phenylacetate derivatives. Such a strategy could be envisioned for the synthesis of 4-chloro-2-phenylbutyric acid by reacting a suitable phenylacetate with a two-carbon electrophile, followed by subsequent chemical transformations to arrive at the final product. The use of a titanium-mediated approach can offer advantages in terms of reactivity and selectivity.

Advanced and Stereoselective Synthetic Techniques

The presence of a chiral center at the C2 position of 4-chloro-2-phenylbutyric acid means that it can exist as two enantiomers. As the biological activity of chiral molecules often resides in only one of the enantiomers, the development of stereoselective synthetic methods is of paramount importance.

Catalytic Strategies for Asymmetric Carbon-Carbon Bond Formation at C2

While direct catalytic asymmetric synthesis of 4-chloro-2-phenylbutyric acid is not extensively documented in publicly available literature, general strategies for the asymmetric synthesis of 2-arylalkanoic acids can be considered as viable approaches. These methods often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction.

Given the lack of direct methods for the enantioselective synthesis of 4-chloro-2-phenylbutyric acid, several established strategies for similar compounds could be adapted.

One potential approach is the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical course of a subsequent reaction. For the synthesis of chiral α-aryl carboxylic acids, a prochiral starting material can be attached to a chiral auxiliary, such as a chiral oxazolidinone. Diastereoselective alkylation of the resulting adduct, followed by cleavage of the auxiliary, can yield the desired enantiomer of the carboxylic acid. The choice of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity.

Another powerful technique is enzymatic kinetic resolution . This method utilizes enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For example, the enzymatic hydrolysis of a racemic ester of 2-phenylbutyric acid can be highly enantioselective, yielding one enantiomer of the acid and the unreacted enantiomer of the ester. A Chinese patent describes a method for the kinetic resolution of 2-phenylbutyric acid enantiomers using lipase-catalyzed hydrolysis of the racemic ester to prepare (S)-2-phenylbutyric acid with an enantiomeric excess (ee) of ≥96% google.com. This approach could likely be applied to the resolution of racemic 4-chloro-2-phenylbutyric acid esters.

Table 2: Potential Stereoselective Strategies for 4-Chloro-2-phenylbutyric Acid

| Strategy | Description | Key Components |

|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereoselective alkylation. | Chiral oxazolidinones, pseudoephedrine amides |

It is important to note that while these methods have been successfully applied to structurally similar compounds, their direct application to 4-chloro-2-phenylbutyric acid would require experimental validation and optimization.

Diastereoselective Control in Multi-Step Syntheses

Achieving diastereoselective control in the multi-step synthesis of 4-chloro-2-phenylbutyric acid is a critical aspect for obtaining specific stereoisomers. While direct diastereoselective methods for this specific compound are not extensively documented in publicly available literature, the principles of stereocontrol in similar α-aryl carboxylic acid syntheses can be applied. Diastereoselectivity is often achieved by employing chiral reagents or catalysts that create a diastereomeric transition state, favoring the formation of one diastereomer over the other. The substrate itself can also possess a chiral center that directs the stereochemical outcome of subsequent reactions. The relative stereochemistry of the final product is thus determined by the careful selection of reagents and reaction conditions at each stereocenter-forming step.

Use of Chiral Auxiliaries in the Preparation of Enantiopure Derivatives

The preparation of enantiopure derivatives of 4-chloro-2-phenylbutyric acid can be effectively achieved through the use of chiral auxiliaries. This well-established strategy in asymmetric synthesis involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. This auxiliary then directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of enantioselectivity. orgsyn.orgchemicalbook.com

Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine derivatives. escholarship.org The general process involves:

Attachment of the chiral auxiliary: The carboxylic acid precursor is converted into an amide or ester with the chiral auxiliary.

Stereoselective reaction: The resulting adduct undergoes a stereoselective transformation, such as alkylation or halogenation, where the steric bulk and electronic properties of the auxiliary block one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face. orgsyn.org

Cleavage of the auxiliary: After the desired stereocenter is established, the chiral auxiliary is removed under mild conditions to yield the enantiomerically enriched product and allow for the recovery and recycling of the auxiliary.

While specific examples for 4-chloro-2-phenylbutyric acid are not readily found, the application of this methodology to structurally similar compounds is widespread and provides a reliable pathway to its enantiopure forms.

Multicomponent Reaction Approaches for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient route to complex molecules like 4-chloro-2-phenylbutyric acid. nih.govmdpi.com These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. nih.gov

Two prominent MCRs that could be adapted for the synthesis of α-aryl carboxylic acids and their derivatives are the Passerini and Ugi reactions.

Passerini Reaction: This three-component reaction involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. googleapis.comnih.gov By choosing appropriate starting materials, a precursor to 4-chloro-2-phenylbutyric acid could potentially be assembled.

Ugi Reaction: This is a four-component reaction between a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. researchgate.netgoogle.com The versatility of the Ugi reaction allows for the introduction of various functional groups, and with strategic selection of reactants, it could be employed to construct the backbone of the target molecule. researchgate.netsigmaaldrich.com

While direct applications of these MCRs for the synthesis of 4-chloro-2-phenylbutyric acid are not explicitly detailed in the literature, their adaptability makes them a promising avenue for developing efficient and convergent synthetic routes.

Precursor Sourcing and Optimization in Synthesis

The successful synthesis of 4-chloro-2-phenylbutyric acid is highly dependent on the availability and quality of its precursors, as well as the optimization of key chemical transformations.

Methods for Introducing the Phenyl Moiety

The introduction of the phenyl group at the 2-position of the butyric acid chain is another key synthetic challenge. Several established methods in organic synthesis can be employed for this purpose:

α-Arylation of Carboxylic Acid Derivatives: Palladium-catalyzed α-arylation of esters or amides is a powerful method for forming carbon-carbon bonds between an aromatic ring and the α-carbon of a carbonyl compound. wipo.intbridgewater.edu This approach would involve reacting a 4-chlorobutyric acid derivative with a phenylating agent, such as a phenylboronic acid or a phenyl halide, in the presence of a palladium catalyst and a suitable ligand.

Friedel-Crafts Acylation followed by Reduction: An alternative route involves the Friedel-Crafts acylation of benzene with a derivative of succinic anhydride to form a keto-acid. Subsequent reduction of the ketone and chlorination of the resulting alcohol can lead to the desired product. A related synthesis of 4-phenylbutyric acid involves the reaction of benzene with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride. sigmaaldrich.com

Methodologies for Purification and Isolation of Synthetic Products

The final stage of the synthesis involves the purification and isolation of 4-chloro-2-phenylbutyric acid to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Common purification techniques include:

Crystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical for effective purification.

Distillation: For liquid products or solids with a sufficiently low boiling point, vacuum distillation can be an effective purification method. sigmaaldrich.com This technique separates compounds based on differences in their boiling points under reduced pressure, which allows for distillation at lower temperatures, preventing thermal decomposition.

Chromatography: Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption onto a stationary phase. This method can be highly effective for removing closely related impurities. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purification to achieve very high purity levels.

Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from unreacted starting materials and byproducts. The crude product is partitioned between two immiscible solvents, and the desired compound is selectively extracted into one of the phases.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC.

Chromatographic Techniques for Reaction Mixture Separation

Given the absence of established synthetic routes for 4-chloro-2-phenylbutyric acid, specific chromatographic techniques for the separation of its reaction mixture have not been described. In general, the choice of chromatographic method would be highly dependent on the specific reaction conditions, the nature of the starting materials, reagents, and any byproducts formed.

For analogous compounds, a combination of extraction and column chromatography is often employed. Hypothetically, for the purification of 4-chloro-2-phenylbutyric acid, a typical workflow might involve:

Work-up: Quenching the reaction mixture followed by extraction with an organic solvent immiscible with water.

Chromatography: Separation of the desired product from impurities using techniques such as flash column chromatography. The choice of stationary phase (e.g., silica gel) and mobile phase (e.g., a mixture of hexanes and ethyl acetate) would be determined empirically to achieve optimal separation.

High-performance liquid chromatography (HPLC) could also be utilized for both analytical and preparative-scale purification, offering higher resolution and efficiency.

Recrystallization and Precipitation Methods for Product Isolation

Similar to chromatographic techniques, specific recrystallization and precipitation methods for 4-chloro-2-phenylbutyric acid are not detailed in the available literature due to the lack of its described synthesis.

The isolation of a solid product from a purified fraction typically involves removing the solvent under reduced pressure. If the resulting material is a solid, recrystallization can be employed for further purification. The selection of an appropriate solvent system is crucial for successful recrystallization. An ideal solvent would dissolve the compound sparingly at room temperature but completely at an elevated temperature.

Common solvent systems for the recrystallization of organic acids include:

Water

Ethanol/water mixtures

Acetone/water mixtures

Toluene

Heptane/ethyl acetate mixtures

Precipitation can be induced by adding a non-solvent to a solution of the compound, thereby reducing its solubility and causing it to precipitate out. The choice of solvent and non-solvent would need to be determined experimentally. For acidic compounds, adjusting the pH of an aqueous solution can also induce precipitation.

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 2 Phenylbutyric Acid

Reactions Centered on the Carboxylic Acid Functionality

The carboxylic acid group is a primary site of reactivity in 4-chloro-2-phenylbutyric acid, enabling a variety of transformations including esterification, amidation, reduction, and decarboxylation.

Esterification Reactions and Kinetic Studies of Ester Hydrolysis

Esterification of 4-chloro-2-phenylbutyric acid can be achieved through various methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com For instance, the direct condensation of equimolar amounts of carboxylic acids and alcohols can be effectively catalyzed by hafnium(IV) or zirconium(IV) salts. researchgate.net These catalysts are particularly selective for the esterification of primary alcohols. researchgate.net Another method involves the use of a water-immiscible solvent and continuous metering of a water-containing alcohol at the boiling point to drive the reaction to completion. google.com

The hydrolysis of esters, the reverse of esterification, has also been a subject of kinetic studies. The rate of hydrolysis is influenced by factors such as pH and the structure of the ester. For example, the alkaline hydrolysis of various synthetic organic esters follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org In acidic conditions, the rate of hydrolysis of certain substituted phenylureas, which share some structural similarities with esters of 4-chloro-2-phenylbutyric acid, shows a complex dependence on acid concentration. rsc.org

Kinetic data for the hydrolysis of related esters provides insight into the reactivity of esters derived from 4-chloro-2-phenylbutyric acid. For example, studies on the hydrolysis of O-hippuryl-2-hydroxybutanoic acid esters by carboxypeptidase A have been conducted at pH 7.5 and 25°C. cdnsciencepub.com

Table 1: Kinetic Parameters for Hydrolysis of Related Esters

| Ester Substrate | K_s (M) | k_cat (min⁻¹) | k_cat/K_s (M⁻¹min⁻¹) |

|---|---|---|---|

| O-Hippuryl-2-hydroxybutanoic acid | 3.1 x 10⁻³ | 6.4 x 10⁴ | 2.1 x 10⁷ |

This table presents kinetic data for the hydrolysis of esters structurally related to those of 4-chloro-2-phenylbutyric acid, illustrating typical substrate binding affinities (Ks) and catalytic rates (kcat).

Amidation and Analogous Peptide Coupling Reactions

The carboxylic acid functionality of 4-chloro-2-phenylbutyric acid can be converted to an amide through reaction with an amine. This transformation, often referred to as amidation or peptide coupling, is fundamental in organic synthesis. Direct amidation can be achieved by heating a mixture of the carboxylic acid and an amine, sometimes in the presence of a catalyst. dur.ac.uk Boron-based reagents, such as boric acid and boronic acids, are effective catalysts for direct amidation at lower temperatures. nih.gov Zirconium(IV) chloride has also been shown to catalyze direct amide formation. diva-portal.org

Peptide coupling reagents are widely used to facilitate amide bond formation under mild conditions, which is crucial when dealing with sensitive molecules. bachem.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. bachem.com Common coupling reagents include carbodiimides (like DCC and EDC), phosphonium (B103445) salts (like PyBOP), and uronium salts (like HBTU and HATU). uniurb.itnih.gov The choice of coupling reagent and additives like HOBt or HOAt can help to suppress side reactions such as racemization. uniurb.itpeptide.com

The reaction of 4-chloro-2,5-difluorobenzoic acid with an amine-borane complex to produce an amide highlights a versatile method for amidation. google.com This demonstrates the compatibility of the chloro-substituent with modern amidation protocols.

Reduction Pathways to Alcohol and Aldehyde Derivatives

The carboxylic acid group of 4-chloro-2-phenylbutyric acid can be reduced to a primary alcohol or an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce carboxylic acids to primary alcohols. libretexts.org The reaction typically proceeds in an anhydrous ether solvent, followed by an acidic workup to yield the alcohol. libretexts.orgchemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org

The reduction of carboxylic acids to aldehydes is a more challenging transformation as aldehydes are more easily reduced than the starting carboxylic acid. acs.org However, certain reagents and conditions allow for this selective reduction. For example, the use of tetramethyldisiloxane (TMDS) has been reported for the reduction of carboxylic acids to aldehydes. acs.org

The reduction of related carbonyl compounds provides a basis for understanding these transformations. For instance, the reduction of ketones to secondary alcohols can be achieved with both LiAlH₄ and NaBH₄. chemguide.co.uk Enzymatic reductions are also a powerful tool for stereoselective synthesis of alcohols. researchgate.net

Transformations Involving the Aliphatic Chloro Substituent

The chlorine atom in 4-chloro-2-phenylbutyric acid is an electrophilic center, making it susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (S(_N)1, S(_N)2 Pathways)

The aliphatic chloro substituent can undergo nucleophilic substitution through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. masterorganicchemistry.comorganic-chemistry.org

The S(_N)2 mechanism involves a one-step, concerted process where the nucleophile attacks the carbon atom from the backside, leading to an inversion of stereochemistry at the chiral center. masterorganicchemistry.comucsd.edu This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. youtube.com The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

The S(_N)1 mechanism is a two-step process that proceeds through a carbocation intermediate. masterorganicchemistry.comucsd.edu The first and rate-determining step is the departure of the leaving group (chloride) to form a carbocation. masterorganicchemistry.com This pathway is favored by substrates that can form stable carbocations, weak nucleophiles, and polar protic solvents that can solvate both the carbocation and the leaving group. organic-chemistry.orgyoutube.com The carbocation intermediate is planar, so the nucleophile can attack from either face, leading to a mixture of enantiomers (racemization) if the carbon is chiral. organic-chemistry.orgucsd.edu

The secondary nature of the carbon bearing the chlorine in 4-chloro-2-phenylbutyric acid means that both S(_N)1 and S(_N)2 pathways are possible, and the predominant mechanism will be influenced by the specific reaction conditions. masterorganicchemistry.com For example, a strong nucleophile in a polar aprotic solvent would likely favor an S(_N)2 reaction, while a weak nucleophile in a polar protic solvent would favor an S(_N)1 reaction.

Table 2: Factors Influencing S(_N)1 vs. S(_N)2 Pathways

| Factor | Favors S(_N)1 | Favors S(_N)2 |

|---|---|---|

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |

| Solvent | Polar protic (e.g., water, alcohols) | Polar aprotic (e.g., acetone, DMF) |

| Leaving Group | Good leaving group | Good leaving group |

| Kinetics | Unimolecular (rate = k[substrate]) | Bimolecular (rate = k[substrate][nucleophile]) |

| Stereochemistry | Racemization | Inversion of configuration |

This table summarizes the key factors that determine whether a nucleophilic substitution reaction will proceed via an S(_N)1 or S(_N)2 mechanism.

Substitution by Heteroatom Nucleophiles (O, N, S)

The secondary chloride at the C-4 position of 4-chloro-2-phenylbutyric acid is susceptible to nucleophilic substitution reactions. These reactions can proceed through either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The presence of the phenyl group at the adjacent C-2 position can influence the reaction pathway.

Generally, strong, anionic nucleophiles favor the bimolecular S_N2 pathway, which proceeds with inversion of stereochemistry at the chiral center (if the starting material is enantiomerically pure). Weaker, neutral nucleophiles and polar protic solvents may promote a unimolecular S_N1 mechanism, involving a carbocation intermediate.

Common nucleophilic substitution reactions involving heteroatoms are summarized below. These reactions are foundational for introducing new functionalities into the molecule. For instance, hydrolysis of the alkyl halide using aqueous base or specialized catalytic systems can yield the corresponding 4-hydroxy derivative. google.com Similarly, amines and thiols can be used to introduce nitrogen and sulfur functionalities, respectively.

| Nucleophile (Nu⁻) | Reagent Example | Product | Reaction Type |

| Hydroxide (HO⁻) | NaOH (aq) | 4-Hydroxy-2-phenylbutyric acid | S_N2/S_N1 |

| Alkoxide (RO⁻) | NaOR | 4-Alkoxy-2-phenylbutyric acid | S_N2 |

| Ammonia (NH₃) | NH₃ | 4-Amino-2-phenylbutyric acid | S_N2 |

| Amine (RNH₂) | RNH₂ | 4-(Alkylamino)-2-phenylbutyric acid | S_N2 |

| Thiolate (RS⁻) | NaSR | 4-(Alkylthio)-2-phenylbutyric acid | S_N2 |

| Azide (N₃⁻) | NaN₃ | 4-Azido-2-phenylbutyric acid | S_N2 |

Intramolecular Cyclization Reactions Leading to Ring Systems

The structure of 4-chloro-2-phenylbutyric acid is well-suited for intramolecular reactions, leading to the formation of cyclic compounds. Two primary pathways for cyclization exist: intramolecular nucleophilic substitution to form a lactone and intramolecular Friedel-Crafts acylation to form a tetralone derivative.

Lactone Formation: Under basic conditions, the carboxylate anion, formed by the deprotonation of the carboxylic acid, can act as an internal oxygen nucleophile. This nucleophile can attack the electrophilic C-4 carbon, displacing the chloride ion in an intramolecular S_N2 reaction. This process, known as lactonization, results in the formation of a five-membered ring, specifically α-phenyl-γ-butyrolactone . This type of transformation is a common strategy in the synthesis of γ-butyrolactones. scielo.org.mxresearchgate.net

Friedel-Crafts Acylation: Alternatively, the carboxylic acid can be activated, for instance, by conversion to its acyl chloride using reagents like thionyl chloride (SOCl₂). In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), the resulting acylium ion can undergo an intramolecular Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the attack of the phenyl ring onto the acylium ion. For 4-phenylbutyric acid, this cyclization yields α-tetralone. scispace.comnih.govresearchgate.net In the case of 4-chloro-2-phenylbutyric acid, this reaction would lead to a 3-chloro-1-tetralone derivative, assuming cyclization occurs at the ortho position of the phenyl ring. The success of this reaction depends on the activation of the aromatic ring and the reaction conditions.

Elimination Reactions (E1, E2 Mechanisms) to Form Unsaturated Derivatives

The treatment of 4-chloro-2-phenylbutyric acid with a strong, non-nucleophilic base can induce an elimination reaction to form an unsaturated derivative. This reaction typically follows a bimolecular (E2) mechanism, where the base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon (C-3), with the simultaneous departure of the chloride ion. nih.gov

This elimination can potentially lead to two regioisomeric alkenes:

2-Phenyl-3-butenoic acid

2-Phenyl-2-butenoic acid (if a proton is abstracted from C-2, followed by tautomerization)

The regiochemical outcome is governed by the nature of the base used (sterically hindered bases may favor the less substituted alkene) and the acidity of the available protons. The proton at C-2 is alpha to both the phenyl group and the carboxylic acid, making it particularly acidic, which could influence the reaction pathway. Under conditions favoring an E1 mechanism (e.g., heating in a polar protic solvent without a strong base), a carbocation intermediate would be formed, which could also lead to a mixture of alkene products.

Reductive Dehalogenation Methodologies (e.g., Hydrogenolysis, Metal-Mediated Reductions)

The chlorine atom in 4-chloro-2-phenylbutyric acid can be replaced with a hydrogen atom through various reductive dehalogenation methods. This transformation yields 2-phenylbutyric acid . The ease of reduction for alkyl halides generally follows the order I > Br > Cl > F, corresponding to the carbon-halogen bond dissociation energies. acs.org A variety of methods have been developed for the reduction of the relatively strong C-Cl bond. acs.orgorganic-chemistry.org

| Method | Reagents/Catalyst | Description | Reference(s) |

| Catalytic Hydrogenolysis | H₂, Pd/C | A common and effective method for dehalogenation. | doubtnut.com |

| Tin-Mediated Reduction | Bu₃SnH, AIBN (initiator) | A classic free-radical chain reaction for reducing alkyl halides. | jove.comjove.com |

| Complex Metal Hydrides | LiAlH₄ | A powerful reducing agent capable of reducing alkyl halides. | nih.gov |

| Dissolving Metal Reduction | Zn, NH₄Cl (aq) | A cost-effective method using zinc powder as the reductant. | researchgate.net |

| Photoredox Catalysis | Ir or Ru photocatalyst, H-donor | A modern, mild method using visible light to generate radical intermediates. | organic-chemistry.org |

| Transition-Metal Catalysis | Ni(0), Co, or Ir complexes | Catalytic systems that can activate and reduce C-Cl bonds under mild conditions. | organic-chemistry.orgnih.govrsc.org |

Cross-Coupling Reactions at the Halogenated Position (e.g., Suzuki, Heck-type Analogues for Sp2-Sp3 Coupling if applicable)

The development of transition-metal-catalyzed cross-coupling reactions has enabled the formation of carbon-carbon bonds at C(sp³)-hybridized centers, including secondary alkyl chlorides. nih.gov These methods offer a powerful tool for elaborating the structure of 4-chloro-2-phenylbutyric acid by creating a new C-C bond at the C-4 position. The presence of the carboxylic acid's acidic proton may require the use of a base that can deprotonate the acid without interfering with the catalytic cycle, or a protection strategy may be necessary.

Several named cross-coupling reactions are potentially applicable:

Suzuki-Miyaura Coupling: Nickel- or palladium-catalyzed reactions can couple secondary alkyl chlorides with organoboron reagents (boronic acids or their esters). nih.govacs.org

Kumada Coupling: Copper- or nickel-catalyzed coupling with Grignard reagents (R-MgX) is an effective method for forming C-C bonds with alkyl halides. organic-chemistry.org

Negishi Coupling: This involves the reaction with organozinc reagents.

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes can introduce an alkynyl group. kaust.edu.sa

These reactions typically proceed through a catalytic cycle involving oxidative addition of the alkyl chloride to a low-valent metal center, transmetalation with the organometallic reagent, and reductive elimination to yield the product and regenerate the catalyst.

| Coupling Reaction | Nucleophile | Catalyst System (Example) | Product Type | Reference(s) |

| Suzuki-Miyaura | R-B(OH)₂ | NiCl₂(dppp) / LiOtBu | 4-Alkyl/Aryl-2-phenylbutyric acid | nih.gov |

| Kumada | R-MgX | CuI / TMEDA | 4-Alkyl/Aryl-2-phenylbutyric acid | organic-chemistry.org |

| Sonogashira | R-C≡CH | Pd(PPh₃)₄ / CuI | 4-Alkynyl-2-phenylbutyric acid | kaust.edu.sa |

Reactivity of the Phenyl Aromatic Ring

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Sulfonation, Halogenation)

Nitration: Reaction with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com This will lead to a mixture of 2-(ortho-nitrophenyl)-4-chlorobutyric acid and 2-(para-nitrophenyl)-4-chlorobutyric acid . The para isomer is often favored due to reduced steric hindrance.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). masterorganicchemistry.com The active electrophile is protonated SO₃. This reaction is typically reversible and yields a mixture of the corresponding ortho- and para-sulfonated products.

Halogenation: Halogenation of the phenyl ring can be achieved using a halogen (e.g., Br₂ or Cl₂) with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). libretexts.org This generates a halonium ion (Br⁺ or Cl⁺) that attacks the ring, leading to the formation of ortho- and para-halogenated derivatives of 4-chloro-2-phenylbutyric acid.

Directed Metalation and Lithiation Strategies for Aromatic Functionalization

The functionalization of the aromatic ring of 4-Chloro-2-phenylbutyric acid and related structures can be precisely controlled using directed metalation, particularly directed ortho-metalation (DoM). In this strategy, a substituent on the aromatic ring, known as a directed metalation group (DMG), coordinates to an organolithium reagent (like n-BuLi, sec-BuLi, or t-BuLi), directing deprotonation to the adjacent ortho position. baranlab.org Both the carboxylate group and the chloro substituent on the 4-Chloro-2-phenylbutyric acid backbone can serve as DMGs.

The carboxylate group is a powerful DMG. Upon treatment with a strong lithium base (typically two equivalents to deprotonate the acid and the aromatic ring), metalation occurs preferentially at the C-2 and C-6 positions, ortho to the carboxylate. unblog.fr For substrates like 4-chlorobenzoic acid, treatment with s-BuLi results in metalation primarily at the position adjacent to the carboxylate. unblog.fr This lithiated intermediate can then be trapped with various electrophiles to introduce new functional groups.

However, the presence of the chloro group introduces competition. Halogens can also direct ortho-lithiation, but they are also susceptible to halogen-metal exchange, a process whose rate varies depending on the halogen (I > Br > Cl > F). uwindsor.ca For chloro-substituents, directed lithiation is often faster than this exchange. uwindsor.ca

Modern catalysis offers alternative strategies. Palladium-catalyzed C-H activation, for instance, can achieve site-selective coupling of remote C-H bonds. In a study involving related structures such as chlorinated phenylacetic acid and phenylbutyric acid, a specially designed catalytic system demonstrated that a carboxylic acid can function as an excellent electrostatic directing group, enabling highly selective coupling at the meta-position relative to the directing group. rsc.org This method leverages non-covalent interactions to override the substrate's inherent reactivity patterns. rsc.org

Table 1: Regioselectivity in the Metalation of Substituted Benzoic Acids

| Substrate | Base/Conditions | Major Metalation Site | Reference |

|---|---|---|---|

| 4-Chlorobenzoic Acid | s-BuLi / TMEDA, THF, -78°C | C-3 (ortho to -COOH) | unblog.fr |

| 2-Chlorobenzoic Acid | LTMP, -78°C | C-3 (ortho to -F in 2-F analog) | unblog.fr |

| 2-Chlorobenzoic Acid | s-BuLi / TMEDA, THF, -78°C | C-6 (ortho to -COOH) | unblog.fr |

Oxidative Degradation and Transformations of the Aromatic System

The oxidative degradation of 4-Chloro-2-phenylbutyric acid can proceed through several pathways, primarily involving transformation of the side chain or cleavage of the aromatic ring. The specific pathway often depends on the reaction conditions, such as the oxidant used or the biological system involved.

In chemical oxidation studies of similar structures like 4-oxo-4-phenylbutanoic acid using imidazolium (B1220033) fluorochromate, the primary product identified was benzoic acid. indianchemicalsociety.com This indicates that under these conditions, the butyric acid side chain is cleaved, leaving the aromatic ring intact. indianchemicalsociety.comorientjchem.org

In contrast, microbial degradation pathways often lead to the breakdown of the aromatic system. For related compounds like 3-phenylbutanoic acid, metabolism by bacterial strains such as Rhodococcus rhodochrous involves initial dioxygenation of the phenyl ring to form dihydroxylated intermediates, such as (S)-3-(2,3-dihydroxyphenyl)butyric acid. chimia.chresearchgate.net This is a critical step that prepares the aromatic ring for cleavage. Following dihydroxylation, a meta-cleavage pathway is often employed, breaking the aromatic ring to form aliphatic dicarboxylic acids that can enter central metabolic pathways. chimia.ch This process of hydroxylation followed by ring fission is a common fate for many aromatic pollutants in the environment. chimia.chresearchgate.net

The degradation of the herbicide mecoprop, (RS)-2-(4-chloro-2-methylphenoxy)propanoic acid, which shares structural similarities, also involves enzymatic attack that can lead to cleavage of the ether bond and subsequent degradation of the resulting 4-chloro-2-methylphenol. researchgate.net These examples suggest that the oxidative fate of 4-Chloro-2-phenylbutyric acid is highly context-dependent, potentially leading to either side-chain cleavage or aromatic ring fission.

Stereochemical Control and Stereoselectivity in Reactions of 4-Chloro-2-phenylbutyric Acid Derivatives

The presence of a chiral center at the C-2 position makes the stereochemistry of 4-Chloro-2-phenylbutyric acid a crucial aspect of its reactivity.

Retention, Inversion, and Racemization Pathways at Chiral Centers

Reactions occurring at the C-2 stereocenter can proceed with one of three stereochemical outcomes:

Inversion of Configuration: This is common in SN2-type reactions. A notable biological example is the unidirectional chiral inversion observed in the degradation of 2-phenylbutyric acid by the bacterium Xanthobacter flavus PA1. hku.hk In this process, the (S)-enantiomer is converted to the (R)-enantiomer before degradation proceeds. researchgate.nethku.hk Chemically, reactions like the Mitsunobu reaction are well-known for proceeding with a clean inversion of stereochemistry at a chiral alcohol center. uni-muenchen.de

Retention of Configuration: Certain substitution reactions can occur with retention of the original stereochemistry. This often involves mechanisms where the incoming group attacks from the same face that the leaving group departs from, frequently through a double inversion or a front-side attack mechanism, such as an SNi reaction. uni-muenchen.de

Racemization: Racemization occurs when a reaction proceeds through an achiral intermediate, resulting in a 1:1 mixture of enantiomers from a single pure enantiomer. uni-muenchen.de For 4-Chloro-2-phenylbutyric acid, abstraction of the acidic proton at the C-2 position can lead to the formation of a planar enolate intermediate. Subsequent protonation of this achiral enolate can occur from either face, leading to racemization. This is a key consideration in reactions involving strong bases where epimerization is possible. uni-muenchen.de

Diastereoselective Induction in Reactions of Substituted Derivatives

When a derivative of 4-Chloro-2-phenylbutyric acid undergoes a reaction that creates a new stereocenter, the existing chiral center at C-2 can influence the stereochemical outcome at the new center. This phenomenon is known as diastereoselective induction.

For example, if the carboxylic acid moiety is converted into a ketone, the addition of a nucleophile to the carbonyl group will create a new stereocenter. The existing chiral center at C-2 will sterically hinder one face of the carbonyl, directing the nucleophile to attack preferentially from the less hindered face. This results in the formation of one diastereomer in excess over the other. The principles of diastereoselective additions are well-established, with models like Cram's rule, Felkin-Anh, and chelation-controlled models used to predict the major diastereomer. acs.org

Similarly, in cycloaddition reactions involving derivatives of 4-Chloro-2-phenylbutyric acid, the stereocenter can direct the approach of the reaction partner. For instance, in a Diels-Alder reaction where a derivative acts as the dienophile, the chiral center can influence the endo/exo selectivity and the facial selectivity of the diene's approach. researchgate.net Recent advances in organocatalysis have demonstrated highly diastereoselective and enantioselective [8+2] cycloadditions, where hydrogen-bonding catalysts create a chiral environment that dictates the stereochemical outcome with high fidelity. chinesechemsoc.org

Kinetic and Thermodynamic Parameters Governing Reaction Pathways

The rates and equilibria of reactions involving 4-Chloro-2-phenylbutyric acid are governed by kinetic and thermodynamic parameters. Studies on analogous compounds provide valuable insights into these factors.

Kinetic studies on the oxidation of 4-oxo-4-phenylbutanoic acid by Tripropylammonium fluorochromate (TriPAFC) showed that the reaction is first order with respect to the oxidant, the substrate, and H+ ions. orientjchem.org The reaction rates were measured at different temperatures to determine the thermodynamic activation parameters.

Table 2: Activation Parameters for the Oxidation of 4-oxo-4-phenylbutanoic Acid

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Enthalpy of Activation (ΔH‡) | 54.38 | kJ mol-1 | orientjchem.org |

| Entropy of Activation (ΔS‡) | -101.45 | J K-1 mol-1 | orientjchem.org |

The negative entropy of activation suggests a highly ordered transition state, consistent with a mechanism involving the formation of a complex between the oxidant and the substrate. orientjchem.org

In a different type of reaction, the kinetics of the reaction between various carboxylic acids, including 4-phenylbutyric acid, and diphenylcarbodiimide (B3054861) were studied. sci-hub.se The reaction, which forms an N-acylurea, showed a first-order dependence on the concentrations of both the acid and the carbodiimide. A Brønsted relation was observed, where the logarithm of the rate constant (ln k) showed a linear correlation with the pKa of the carboxylic acid, indicating that stronger acids react faster. sci-hub.se

Thermodynamic investigations into the nitrilase-catalyzed hydrolysis of 4-phenylbutyronitrile (B1582471) to 4-phenylbutyric acid determined that the reaction goes essentially to completion, with a large equilibrium constant (K'). researchgate.net The standard molar enthalpy of reaction (ΔrHm°) for this transformation was precisely measured, providing fundamental thermodynamic data for the formation of the carboxylic acid from the corresponding nitrile. researchgate.net

Computational and Theoretical Chemistry Studies on 4 Chloro 2 Phenylbutyric Acid

Electronic Structure Characterization using Quantum Chemical Methods

No published data is available.

No published data is available.

Conformational Analysis and Potential Energy Landscape Exploration

No published data is available.

No published data is available.

Reaction Mechanism Modeling and Transition State Characterization

No published data is available.

Prediction of Plausible Reaction Pathways and Intermediate Structures

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is instrumental in predicting the plausible reaction pathways of 4-Chloro-2-phenylbutyric acid. nih.gov These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediate structures. For instance, in reactions involving nucleophilic substitution at the carbon atom bearing the chlorine, computational models can predict whether the reaction proceeds through an SN1 or SN2 mechanism by evaluating the stability of the carbocation intermediate versus the energy of the pentacoordinate transition state.

Similarly, reactions involving the carboxylic acid group, such as esterification or amide formation, can be modeled to determine the most likely sequence of steps, including the initial protonation of the carbonyl oxygen and the subsequent nucleophilic attack. The geometry of these intermediates and transition states can be optimized to provide a detailed picture of the reaction progress. For related compounds, computational studies have been used to analyze various chemical reactions, including oxidation, reduction, and substitution.

Calculation of Activation Barriers and Theoretical Reaction Rate Constants

A key aspect of understanding reaction mechanisms is the determination of activation energies (Ea), which represent the energy barrier that must be overcome for a reaction to occur. youtube.com Computational methods allow for the calculation of these activation barriers by determining the energy difference between the reactants and the transition state. fsu.edulibretexts.org The Arrhenius equation, k = Ae^(-Ea/RT), relates the activation energy to the reaction rate constant (k), where A is the pre-exponential factor, R is the gas constant, and T is the temperature.

By calculating the energies of the reactants, products, and transition states, theoretical reaction rate constants can be estimated. fsu.edu This information is crucial for predicting how changes in molecular structure or reaction conditions will affect the reaction rate. For example, the effect of substituting the phenyl group with electron-donating or electron-withdrawing groups on the activation energy of a particular reaction can be systematically investigated through computational modeling. These theoretical predictions can then guide experimental work to optimize reaction conditions.

Theoretical Prediction of Spectroscopic Properties (Excluding Experimental Data)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation.

Vibrational Frequency Calculations for IR and Raman Spectroscopy

Theoretical calculations, particularly using DFT methods with basis sets like B3LYP/6-31G*, can predict the vibrational frequencies of 4-Chloro-2-phenylbutyric acid. nih.govresearchgate.net These calculated frequencies correspond to the vibrational modes of the molecule, which are observed in Infrared (IR) and Raman spectroscopy. The theoretical spectra can predict the positions and relative intensities of the absorption bands and Raman scattering peaks. nih.gov

For example, characteristic vibrational modes such as the C=O stretch of the carboxylic acid, the C-Cl stretch, and the various vibrations of the phenyl ring can be calculated. researchgate.net These theoretical predictions are valuable for assigning the peaks in experimentally obtained spectra and for understanding how the molecular structure gives rise to its specific vibrational signature. For similar molecules, vibrational assignments have been aided by such theoretical analyses. researchgate.netasianpubs.org

Computational NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Computational methods, including DFT and machine learning approaches, can predict NMR chemical shifts (δ) and spin-spin coupling constants (J). mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is a common quantum chemical approach used for this purpose. science.gov

By calculating the magnetic shielding tensors for each nucleus in 4-Chloro-2-phenylbutyric acid, theoretical ¹H and ¹³C NMR spectra can be generated. researchgate.net These predictions can help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule. Furthermore, computational predictions can be used to distinguish between different possible isomers or conformers of a molecule by comparing the calculated spectra with experimental data. csic.es

Solvent Effects and Environmental Perturbations on Molecular Properties (Theoretical Investigations)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical investigations play a crucial role in understanding these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used to simulate the influence of a solvent on molecular properties. researchgate.netescholarship.org

These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent affects the molecule's geometry, energy, and spectroscopic properties. For instance, the stability of different conformers of 4-Chloro-2-phenylbutyric acid can change in solvents of varying polarity. unibo.it Theoretical studies can predict how the vibrational frequencies in IR and Raman spectra, as well as NMR chemical shifts, will shift in different solvents. scispace.com This information is vital for accurately interpreting experimental data obtained in solution and for understanding how the molecule will behave in different chemical environments.

Applications of 4 Chloro 2 Phenylbutyric Acid As a Precursor and Building Block in Advanced Organic Synthesis

Utilization in the Synthesis of Structurally Complex Organic Molecules

The distinct functionalities within 4-Chloro-2-phenylbutyric acid provide multiple reactive sites, enabling its use as a foundational element in the synthesis of more elaborate organic compounds, including heterocyclic structures like lactones and lactams.

Precursor to Lactones and Lactams via Intramolecular Cyclization Pathways

The structure of 4-Chloro-2-phenylbutyric acid is well-suited for intramolecular cyclization, a key strategy for forming cyclic compounds. The presence of a terminal chlorine atom and a carboxylic acid group within the same molecule allows for the formation of five-membered rings.

Lactone Formation: Intramolecular cyclization of γ-haloacids is a classic and effective method for the synthesis of γ-lactones. In the case of 4-Chloro-2-phenylbutyric acid, treatment with a non-nucleophilic base can deprotonate the carboxylic acid, forming a carboxylate. This carboxylate can then act as an internal nucleophile, attacking the carbon atom bearing the chlorine and displacing the chloride ion to form a stable five-membered ring. This reaction yields γ-phenyl-γ-butyrolactone (also known as 5-phenyldihydrofuran-2(3H)-one), a valuable scaffold found in various biologically active molecules. chemicalbook.comresearchgate.net

Lactam Formation: The synthesis of lactams, which are cyclic amides, from 4-Chloro-2-phenylbutyric acid requires a two-step approach. First, the carboxylic acid is converted into an amide through a reaction with a primary amine. This can be achieved using standard amide coupling reagents. The resulting N-substituted 4-chloro-2-phenylbutanamide can then undergo an intramolecular cyclization. Under basic conditions, the amide nitrogen is deprotonated and acts as a nucleophile, displacing the chloride to form the corresponding γ-lactam. This method allows for the synthesis of a variety of N-substituted γ-lactams, which are important structural motifs in many pharmaceuticals. researchgate.netchemrxiv.org Recent advancements have focused on photochemical methods to facilitate such alkylation-cyclization cascades under mild, additive-free conditions. chemrxiv.org

| Reactant | Conditions | Product | Ring System |

| 4-Chloro-2-phenylbutyric acid | Base (e.g., NaH, K₂CO₃) | 3-Phenyl-γ-butyrolactone | γ-Lactone |

| N-Alkyl-4-chloro-2-phenylbutanamide | Base (e.g., NaH, t-BuOK) | N-Alkyl-3-phenyl-pyrrolidin-2-one | γ-Lactam |

Building Block for Bridged and Polycyclic Chemical Architectures

While its role as a direct precursor in complex polycyclic systems is a specialized area of research, the functional handles of 4-Chloro-2-phenylbutyric acid offer significant potential for constructing bridged and polycyclic frameworks. The phenyl group, for instance, can be modified to create a diene system suitable for Diels-Alder reactions, a powerful method for forming six-membered rings. wikipedia.org

For example, derivatization of the phenyl ring could lead to a 2-phenyl-1,3-butadiene system. Such a diene could then react with various dienophiles to construct cyclohexene (B86901) rings, which are foundational components of many polycyclic natural products and materials. acs.orgnih.govrsc.org The stereochemistry and reactivity of these cycloaddition reactions can be influenced by substituents on both the diene and the dienophile. acs.orgrsc.org The carboxylic acid and chloroalkyl functionalities provide additional sites for subsequent transformations to build further complexity onto the initial polycyclic scaffold.

Role in the Development of Novel Methodologies in Organic Chemistry

The development of new chemical reactions, particularly those involving catalysis, relies on well-chosen model substrates to test the scope, efficiency, and selectivity of the new method. 4-Chloro-2-phenylbutyric acid and its analogs serve as excellent platforms for this purpose.

Use as a Model Substrate for Evaluating Novel Catalytic Systems

4-Chloro-2-phenylbutyric acid and its parent compound, 2-phenylbutyric acid, are valuable substrates for evaluating new catalytic systems, especially in the field of C–H functionalization. rsc.orgnih.govacs.org The molecule contains multiple distinct C–H bonds—aromatic, benzylic (α to the phenyl ring), and aliphatic—presenting a significant challenge for regioselectivity.

A catalytic system's ability to selectively activate one type of C–H bond over others can be rigorously tested using this substrate. For instance, palladium-catalyzed dehydrogenation reactions have been studied using 2-phenylbutanoic acid, where different ligand systems can direct the reaction towards either α,β-unsaturated acids or other products. nih.gov Similarly, the parent compound 4-phenylbutyric acid has been used to investigate copper-catalyzed oxidative cyclization, where mechanistic studies using mass spectrometry helped to elucidate the role of the catalyst and the formation of radical intermediates. rsc.org The presence of the chloro-substituent in 4-Chloro-2-phenylbutyric acid adds another layer of complexity, allowing researchers to probe the electronic and steric tolerance of a catalyst. rsc.org

| Catalytic System | Reaction Type | Substrate Family | Key Finding |

| Pd(II) / Pyridine-Pyridone Ligands | β-Methylene C–H Dehydrogenation | Aliphatic Carboxylic Acids | Ligand structure controls divergent synthesis of α,β-unsaturated acids or γ-alkylidene butenolides. nih.gov |

| Cu(OAc)₂ / K₂S₂O₈ | Oxidative C–H Cyclization | Phenylbutyric Acids | Mechanistic studies show the reaction proceeds via a benzylic carbocation intermediate. rsc.org |

| Polymer-Supported Isothiourea | Acylative Kinetic Resolution | Secondary Alcohols | 4-Chloro-2-phenylbutanoic acid used to prepare an acylating agent to test catalyst efficiency. rsc.org |

| Pd / BpyOH Ligand | C–H Deuteration | Aromatic Carboxylic Acids | 2-Phenylbutanoic acid used to test scope; showed competing dehydrogenation side reactions. rsc.orgnih.gov |

Contributions to the Development of New Functionalization Strategies

The carboxylic acid group is an effective and often "traceless" directing group in transition-metal-catalyzed C–H functionalization. sioc-journal.cnrsc.orgresearchgate.netresearchgate.net This means it can guide a catalyst to a specific C–H bond within the molecule to achieve a reaction and can later be removed if desired. Phenylalkanoic acids, including 4-Chloro-2-phenylbutyric acid, have been instrumental in the development of these strategies.

These molecules have been used to pioneer methods for remote C–H functionalization, where a C–H bond that is not adjacent to the directing group is selectively modified. nih.gov For example, research has shown that the carboxylic acid in phenylbutyric acid derivatives can direct palladium catalysts to functionalize the β-methylene C–H bonds. nih.gov Such transformations provide new ways to think about chemical synthesis, offering disconnections that are not possible through traditional methods like enolate chemistry. The ability to selectively functionalize different positions on the alkyl chain or the aromatic ring based on the choice of catalyst and ligands is a significant advancement in synthetic chemistry, and substrates like 4-Chloro-2-phenylbutyric acid are crucial for validating these new approaches.

Preparation of Isotopically Labeled Analogs for Mechanistic and Tracer Studies

Isotopically labeled compounds, where one or more atoms are replaced by a heavier isotope (e.g., hydrogen with deuterium (B1214612) (D) or ¹²C with ¹³C), are indispensable tools in chemical and biological research. arkat-usa.orghwb.gov.in The synthesis of labeled analogs of 4-Chloro-2-phenylbutyric acid allows for detailed mechanistic investigations and use in tracer studies.

Deuterium-labeled versions of 4-Chloro-2-phenylbutyric acid can be synthesized through various methods. One approach is to use deuterated starting materials, such as deuterated benzene (B151609), in a multi-step synthesis. Another powerful technique is hydrogen-isotope exchange (HIE), where C–H bonds are directly converted to C–D bonds using a deuterium source like D₂O, often with the help of a catalyst. nih.govarkat-usa.org Palladium-based catalysts have shown efficacy in deuterating aromatic and benzylic positions in molecules containing a carboxylic acid directing group. rsc.orgnih.gov

Once synthesized, these labeled compounds have several important applications:

Mechanistic Elucidation: By strategically placing deuterium at a specific position, chemists can determine if that C-H bond is broken during the rate-determining step of a reaction. This is known as the kinetic isotope effect (KIE). A significant difference in reaction rate between the labeled and unlabeled compound provides strong evidence for a particular reaction mechanism.

Metabolic and Pharmacokinetic Tracing: In biological systems, replacing hydrogen with deuterium creates a molecule that is chemically similar but has a different mass. This mass difference allows it to be easily tracked and quantified by mass spectrometry. Deuterated analogs of drug candidates or their intermediates are used to study how they are absorbed, distributed, metabolized, and excreted by an organism.

Analytical Standards: Isotopically labeled compounds are widely used as internal standards in quantitative analysis to improve the accuracy and precision of measurements.

| Isotope | Potential Labeled Position(s) | Synthetic Method | Application |

| Deuterium (D) | Phenyl ring, α-carbon, β-carbon | Catalytic H-D Exchange, Synthesis from deuterated precursors | Mechanistic studies (KIE), Metabolic tracing, Internal standards nih.gov |

| Carbon-13 (¹³C) | Carboxyl carbon, Phenyl ring, Alkyl chain | Synthesis from ¹³C-labeled starting materials (e.g., ¹³C-succinic acid) | Elucidation of metabolic pathways, NMR-based structural analysis rsc.org |

Future Research Directions and Emerging Paradigms for 4 Chloro 2 Phenylbutyric Acid Studies

Exploration of Sustainable and Green Chemistry Approaches in its Synthesis

Traditional synthetic routes to phenylbutyric acid derivatives often involve Lewis acid catalysts and chlorinated solvents, which present environmental and safety concerns. google.comgoogleapis.com Future research will focus on aligning the synthesis of 4-Chloro-2-phenylbutyric acid with the principles of green chemistry.

Key areas of exploration include:

Alternative Solvents: Moving away from conventional volatile organic compounds (VOCs) towards greener alternatives. Research could investigate the feasibility of using water, supercritical fluids, ionic liquids, or deep eutectic solvents (DESs) as reaction media. iaph.inmdpi.comnih.gov The use of natural deep eutectic solvents (NADES) has shown promise in other chemical transformations and could be a viable option. researchgate.net

Catalysis: Developing novel catalytic systems that are more efficient and environmentally friendly. This includes exploring recyclable heterogeneous catalysts, metal-catalyzed acceptorless coupling, and one-pot reactions to improve atom economy and reduce waste. mdpi.com

Energy Efficiency: Investigating the use of alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption. mdpi.com

Continuous Flow Chemistry: Implementing continuous flow manufacturing, which offers advantages in safety, efficiency, heat transfer, and scalability over traditional batch processing. mdpi.combeilstein-journals.orgdrreddys.comacs.orgscielo.br This approach is increasingly used for the synthesis of active pharmaceutical ingredients (APIs). beilstein-journals.orgacs.org

Photocatalysis: Harnessing visible-light photocatalysis to generate reactive intermediates from carboxylic acids under mild conditions, potentially offering new pathways for derivatization. acs.orgnih.govuni-regensburg.denih.govprinceton.edu

| Parameter | Conventional Method (e.g., Friedel-Crafts) | Potential Green Chemistry Approach |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃ (Lewis Acid) google.com | Catalytic amount of a recyclable solid acid catalyst |

| Solvent | Benzene (B151609), Carbon Tetrachloride google.comgoogleapis.com | Supercritical CO₂, Deep Eutectic Solvent (DES) iaph.innih.gov |

| Energy Input | Conventional heating (50-60 °C) google.com | Microwave irradiation or continuous flow reactor mdpi.comacs.org |

| Waste | Significant aqueous and organic waste | Minimal waste, catalyst recycling |

| Atom Economy | Low | High |

Advanced Mechanistic Investigations Employing State-of-the-Art Analytical Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of 4-Chloro-2-phenylbutyric acid is crucial for process optimization and the discovery of novel reactivity. Future studies should employ state-of-the-art analytical techniques for in-situ reaction monitoring to identify transient intermediates and elucidate complex reaction pathways.

Emerging analytical paradigms include:

Photoionization Mass Spectrometry: Using techniques like tunable vacuum ultraviolet (VUV) synchrotron radiation to sensitively and selectively detect elusive reactive intermediates in the gas phase. rsc.org

Photoelectron Photoion Coincidence Spectroscopy (PEPICO): This powerful tool can provide spectroscopic fingerprints to unequivocally identify isomers of intermediates, which is critical for understanding selectivity in complex reaction mixtures. rsc.org

The application of these techniques could provide unprecedented insight into the fundamental steps of reactions involving 4-Chloro-2-phenylbutyric acid, moving beyond traditional chromatographic and spectroscopic methods.

Integration of Machine Learning and Artificial Intelligence for Retrosynthesis and Reaction Prediction of Derivatives

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis and discovery. chemcopilot.com For 4-Chloro-2-phenylbutyric acid, these computational tools offer powerful avenues for future research.

Potential applications include:

Retrosynthesis Planning: AI algorithms can propose novel and efficient synthetic routes to complex derivatives of 4-Chloro-2-phenylbutyric acid, potentially identifying pathways that are non-intuitive to human chemists. chemcopilot.com

Reaction Outcome Prediction: ML models, trained on vast datasets of chemical reactions, can predict the likely products, yields, and optimal conditions for reactions involving 4-Chloro-2-phenylbutyric acid and its analogues. chemai.iodrugtargetreview.com This can significantly reduce the number of experiments required, saving time and resources. chemcopilot.com

Accelerating Sustainable Innovation: AI can guide the design of more environmentally friendly reactions by predicting outcomes using green solvents or catalysts. chemcopilot.com

Generative AI for Reaction Prediction: New generative AI approaches, such as those that incorporate fundamental physical principles like the conservation of mass, can improve the accuracy and reliability of reaction predictions. mit.edu

| Input (Reactant & Product) | AI Top Prediction (Catalyst) | AI Top Prediction (Solvent) | Predicted Yield (%) | Confidence Score |

|---|---|---|---|---|

| Amidation of 4-Chloro-2-phenylbutyric acid with Aniline | DCC/DMAP | Dichloromethane (DCM) | 85 | 0.92 |

| Esterification of 4-Chloro-2-phenylbutyric acid with Ethanol | H₂SO₄ (cat.) | Ethanol (reagent and solvent) | 91 | 0.95 |

Theoretical Exploration of Novel Reactivity and Selectivity Pathways

Computational and theoretical chemistry provide a framework for understanding and predicting chemical behavior at the molecular level. peerj.comchemrxiv.org Future research on 4-Chloro-2-phenylbutyric acid will benefit from these in silico approaches to explore its fundamental properties.

Areas for theoretical investigation include:

Reaction Mechanism Simulation: Using methods like Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and identify transition states for the synthesis and reactions of the compound.

Predicting Reactivity: Calculating molecular properties such as frontier molecular orbital energies (HOMO/LUMO) and electrostatic potential maps to predict the regioselectivity and stereoselectivity of its reactions.

Solvent Effects: Simulating reactions in different solvent environments to understand their influence on reaction rates and equilibria, aiding in the selection of green solvents.

Design and Synthesis of Next-Generation Analogues for Fundamental Chemical Principle Probing

The systematic design and synthesis of analogues of 4-Chloro-2-phenylbutyric acid can serve as a powerful platform for probing fundamental chemical principles. By strategically modifying the molecular structure, researchers can investigate structure-property and structure-reactivity relationships.

Future directions in this area involve:

Electronic Effects: Synthesizing analogues with various electron-donating and electron-withdrawing groups on the phenyl ring to systematically study their impact on the acidity of the carboxylic acid, the reactivity of the benzylic position, and the stability of reaction intermediates.

Steric Effects: Introducing bulky substituents at different positions to probe steric hindrance effects on reaction rates and selectivity.

Conformational Analysis: Designing conformationally restricted analogues to study the influence of molecular shape on chemical properties and reactivity.

This approach not only deepens the fundamental understanding of organic chemistry principles but also creates a library of novel compounds with potentially unique properties. nih.govresearchgate.netnih.govresearchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-Chloro-2-phenylbutyric acid, and what are their comparative efficiencies?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation of phenylacetic acid derivatives followed by chlorination. For example, one route uses 2-phenylbutyric acid as a precursor, introducing chlorine via electrophilic substitution using Cl₂/FeCl₃ under controlled temperatures (40–60°C) . Alternative methods include catalytic halogenation with N-chlorosuccinimide (NCS) in polar solvents (e.g., DMF), yielding ~70–85% purity. A comparative table is provided below:

Q. Which analytical techniques are most robust for characterizing 4-Chloro-2-phenylbutyric acid and verifying its structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the chloro-substitution pattern and phenyl group orientation. High-resolution mass spectrometry (HRMS) validates molecular mass (e.g., [M+H]+ = 212.05 Da). Purity is best assessed via reverse-phase HPLC using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) . For crystalline samples, X-ray diffraction provides definitive stereochemical confirmation .

Q. What are the critical safety protocols for handling and storing 4-Chloro-2-phenylbutyric acid in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS): Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure. Store in airtight containers at 2–8°C in a ventilated cabinet, away from strong acids/oxidizers (e.g., HNO₃, H₂O₂) due to incompatible decomposition risks . In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of 4-Chloro-2-phenylbutyric acid, such as PPAR-γ activation vs. cytotoxicity?

- Methodological Answer : Contradictions often arise from assay-specific variables. To address this:

- Dose-Response Analysis : Test across a wide concentration range (e.g., 1 nM–100 µM) in PPAR-γ reporter assays (luciferase-based) vs. cytotoxicity assays (MTT/CellTiter-Glo®).

- Cell Line Selection : Use adipocyte-derived models (e.g., 3T3-L1) for PPAR-γ activity and cancer lines (e.g., HeLa) for cytotoxicity.

- Metabolomic Profiling : LC-MS/MS can identify metabolites that may differentially modulate targets . Recent studies suggest that chloro-substitution enhances PPAR-γ binding but induces ROS-mediated apoptosis at >50 µM .

Q. What experimental strategies are recommended for studying the acid’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies:

pH Stability : Prepare buffer solutions (pH 1–10), incubate the compound (1 mg/mL) at 37°C, and sample at 0, 24, 48, and 72 hours. Analyze degradation via HPLC .

Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C) .

- Key Finding: The compound is stable at pH 4–7 and ≤40°C but hydrolyzes rapidly in alkaline conditions (pH >9) .

Q. How can structure-activity relationship (SAR) studies be optimized to design analogs with enhanced target selectivity?

- Methodological Answer :

- Core Modifications : Replace the chloro group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.

- Side Chain Engineering : Introduce polar moieties (e.g., -OH, -NH₂) to improve solubility and reduce off-target effects.

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to PPAR-γ vs. unrelated targets (e.g., COX-2) .

- Validation : Synthesize top candidates and test in parallel assays (e.g., PPAR-γ activation, CYP450 inhibition) .

Data Contradiction Analysis

Example : Conflicting reports on the compound’s role in ER stress modulation:

- Hypothesis : Discrepancies may stem from cell-type-specific ER stress pathways.

- Resolution : Perform RNA-seq on treated cells (e.g., HEK293 vs. hepatocytes) to identify divergent UPR (unfolded protein response) gene expression profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.